molecular formula C21H33NaO4 B15246990 Carbacyclinsodiumsalt

Carbacyclinsodiumsalt

Cat. No.: B15246990
M. Wt: 372.5 g/mol
InChI Key: BAQJBQGZJKZZCU-AUFSGYDDSA-M
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Description

Carbacyclinsodiumsalt is a synthetic compound that belongs to the class of prostacyclin analogs. Prostacyclins are a group of bioactive lipids that play a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation. This compound is known for its potent vasodilatory effects and its ability to inhibit platelet aggregation, making it a valuable compound in medical research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbacyclinsodiumsalt typically involves the chemical modification of prostacyclin analogs. One common method is the hydrogenation of prostacyclin derivatives to introduce a carbacyclic ring structure. This process often requires the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. The reaction conditions usually involve moderate temperatures and pressures to ensure efficient hydrogenation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbacyclinsodiumsalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Carbacyclinsodiumsalt has a wide range of applications in scientific research:

Mechanism of Action

Carbacyclinsodiumsalt exerts its effects by binding to prostacyclin receptors (IP receptors) on the surface of target cells. This binding activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle cells, causing vasodilation. Additionally, the compound inhibits platelet aggregation by preventing the activation of platelet receptors involved in clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbacyclinsodiumsalt is unique due to its specific structural modifications that enhance its stability and bioavailability compared to other prostacyclin analogs. Its ability to selectively activate IP receptors and induce potent vasodilatory effects makes it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C21H33NaO4

Molecular Weight

372.5 g/mol

IUPAC Name

sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate

InChI

InChI=1S/C21H34O4.Na/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23;/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25);/q;+1/p-1/b11-10+,15-7+;/t16-,17-,18+,19-,20+;/m0./s1

InChI Key

BAQJBQGZJKZZCU-AUFSGYDDSA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/C2)O)O.[Na+]

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])C2)O)O.[Na+]

Origin of Product

United States

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